Acetone cyanohydrin

Catalog No.
S575247
CAS No.
75-86-5
M.F
C4H7NO
(CH3)2C(OH)CN
C4H7NO
M. Wt
85.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone cyanohydrin

CAS Number

75-86-5

Product Name

Acetone cyanohydrin

IUPAC Name

2-hydroxy-2-methylpropanenitrile

Molecular Formula

C4H7NO
(CH3)2C(OH)CN
C4H7NO

Molecular Weight

85.10 g/mol

InChI

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3

InChI Key

MWFMGBPGAXYFAR-UHFFFAOYSA-N

SMILES

CC(C)(C#N)O

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in usual organic solvents; insoluble in petroleum ether and carbon disulfide.
Very soluble in water, ethanol and ethyl ether; soluble in acetone, benzene and chloroform
Miscible with water
Solubility in water: freely soluble, but decomposes in water
Miscible

Synonyms

2-Hydroxy-2-methypropanenitrile; 2-Cyano-2-hydroxypropane; 2-Cyano-2-propanol; 2-Hydroxy-2-cyanopropane; 2-Hydroxy-2-methylpropanenitrile; 2-Hydroxy-2-methylpropionitrile; 2-Hydroxyisobutyronitrile; 2-Methyl-2-hydroxypropanenitrile; 2-Methyl-2-hydrox

Canonical SMILES

CC(C)(C#N)O

Material Science Research:

  • Precursor for Polymeric Materials: Acetone cyanohydrin serves as a crucial starting material for the synthesis of methacrylic acid and its esters. These compounds are subsequently polymerized to form poly(methyl methacrylate) (PMMA), commonly known as plexiglass or acrylic glass []. PMMA is a transparent and versatile plastic widely used in various applications, including lenses, windows, and building materials [].

[Image of Poly(methyl methacrylate) (PMMA)]

Organic Chemistry Research:

  • Synthetic Intermediate: Due to its reactive nature, acetone cyanohydrin plays a role as a versatile intermediate in organic synthesis. Its hydroxyl and cyano functional groups can undergo various transformations to yield diverse organic compounds []. For instance, researchers have utilized acetone cyanohydrin for the synthesis of chiral alcohols, α-hydroxy ketones, and heterocyclic compounds [, ].

Biochemical Research:

  • Enzyme Inhibition Studies: Acetone cyanohydrin has been employed as a substrate or inhibitor in studies investigating the activity and specificity of certain enzymes. Notably, its interaction with enzymes like alcohol dehydrogenase and aldehyde dehydrogenase has been explored to understand their role in various metabolic processes [, ].

Environmental Research:

  • Biodegradation Studies: Research has been conducted to evaluate the biodegradability of acetone cyanohydrin by microorganisms in different environmental settings. Understanding its degradation pathways helps assess its potential environmental impact and develop strategies for its safe disposal [].

Acetone cyanohydrin is an organic compound with the chemical formula (CH3)2C(OH)CN(CH_3)_2C(OH)CN. It appears as a colorless liquid and is primarily used in the production of methyl methacrylate, a key monomer for polymethyl methacrylate, commonly known as acrylic. This compound is highly toxic due to its ability to release hydrogen cyanide upon hydrolysis, making it a significant health hazard in both industrial and laboratory settings .

Acetone cyanohydrin is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin absorption []. Symptoms of exposure include weakness, headache, confusion, nausea, vomiting, and cardiac problems. In severe cases, exposure can lead to rapid death [].

Key Safety Points:

  • Acetone cyanohydrin should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator [].
  • Due to its high toxicity and potential for decomposition, ACH should be stored in a cool, dry place in a tightly sealed container [].

  • Production of Methyl Methacrylate: It acts as an intermediate in the synthesis of methyl methacrylate. When treated with sulfuric acid, it forms a sulfate ester of methacrylamide, which can be methanolized to yield ammonium bisulfate and methyl methacrylate .
  • Transhydrocyanation: Acetone cyanohydrin can transfer hydrogen cyanide to another acceptor, producing acetone as a byproduct. This reaction is reversible and can be driven by trapping reactions or superior hydrogen cyanide acceptors like aldehydes .
  • Decomposition: Upon contact with water or acids, acetone cyanohydrin decomposes rapidly to produce acetone and highly toxic hydrogen cyanide gas. This reaction poses significant risks during handling and storage .

Acetone cyanohydrin exhibits notable biological activity primarily due to its toxicity. It can be absorbed through the skin, leading to systemic effects that may be fatal. Symptoms of exposure include convulsions, dizziness, nausea, and respiratory distress. Delayed symptoms can occur due to the release of cyanide ions in alkaline conditions . The compound is also toxic to aquatic organisms, necessitating careful handling to avoid environmental contamination .

Acetone cyanohydrin can be synthesized through various methods:

  • Reaction with Sodium Cyanide: The most common laboratory method involves treating sodium cyanide with acetone followed by acidification. This method allows for controlled production but requires careful handling due to the toxicity of the reactants and products .
  • Microreactor Flow Chemistry: To mitigate risks associated with large-scale production, microreactor techniques have been developed for safer synthesis at smaller scales. This method minimizes the need for storing large quantities of hazardous materials .
  • Sodium Bisulfite Adduct Method: A less pure product can be obtained by reacting sodium or potassium cyanide with the sodium bisulfite adduct of acetone prepared in situ. This method is simpler but yields lower purity .

Acetone cyanohydrin is primarily utilized in:

  • Production of Methyl Methacrylate: As an essential precursor in the manufacture of polymers like polymethyl methacrylate.
  • Chemical Synthesis: It serves as a source of hydrogen cyanide in various synthetic processes.
  • Research: Used in laboratories for studies involving cyanohydrins and related compounds due to its reactivity and the ability to generate hydrogen cyanide under controlled conditions .

Studies on acetone cyanohydrin interactions focus on its reactivity with various chemicals:

  • Hydrolysis: The compound readily hydrolyzes in water, releasing hydrogen cyanide, which poses acute toxicity risks.
  • Reactions with Acids and Bases: Acetone cyanohydrin reacts violently with strong oxidizers and decomposes when exposed to heat or strong acids/bases, producing toxic gases .
  • Biological Interactions: Research indicates that exposure can lead to significant health impacts due to its rapid absorption through skin and inhalation routes, necessitating stringent safety protocols during handling .

Several compounds share structural similarities or functional properties with acetone cyanohydrin. Here are some notable examples:

Compound NameChemical FormulaUnique Characteristics
Hydroxyisobutyronitrile(CH3)2C(OH)C(CH_3)_2C(OH)CSimilar structure; used in organic synthesis but less toxic.
2-Methyl-lactonitrile(CH3)2C(OH)CN(CH_3)_2C(OH)CNRelated compound; often used in flavoring and fragrance industries.
Cyanopropan-2-olC4H9NOC_4H_9NOLess hazardous; used as a solvent and intermediate in organic synthesis.

Acetone cyanohydrin's uniqueness lies in its high toxicity and specific applications in producing methyl methacrylate, setting it apart from these similar compounds that may have safer profiles or different applications .

Physical Description

Acetone cyanohydrin, stabilized appears as a colorless liquid. Flash point 165 °F. Lethal by inhalation and highly toxic or lethal by skin absorption. Density 7.8 lb / gal (less dense than water). Vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
Liquid
Colorless liquid with a faint odor of bitter almond. (Note: Forms cyanide in the body.) [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a faint odor of bitter almond. [Note: Forms cyanide in the body.]

Color/Form

Colorless liquid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

85.052763847 g/mol

Monoisotopic Mass

85.052763847 g/mol

Boiling Point

180 °F at 23 mmHg (EPA, 1998)
95 °C
BP: 82 °C at 23 mm Hg
203 °F

Flash Point

165 °F (EPA, 1998)
165 °F
165 °F (74 °C) (closed cup)
74 °C c.c.

Heavy Atom Count

6

Vapor Density

2.93 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
2.96 (Air = 1)
Relative vapor density (air = 1): 2.93

Density

0.9267 at 77 °F (EPA, 1998) - Less dense than water; will float
Specific gravity: 0.9267 at 25 °C/4 °C
Relative density (water = 1): 0.93
(77 °F): 0.93

LogP

log Kow = -0.03 (est)

Odor

Distinct strong cyanide odor
The pure compound is practically odorless but usually has an odor of bitter almonds because of traces of hydrogen cyanide.
Characteristic odo

Odor Threshold

Odor Threshold Low: 3.0 [mmHg]
Odor threshold (recognition)

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen cyanide/.
DECOMPOSES READILY TO EMIT HYDROGEN CYANIDE GAS, WHICH IS FLAMMABLE.

Melting Point

-2.2 °F (EPA, 1998)
-19 °C
-4 °F

UNII

CO1YOV1KFI

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

ACUTE IP LD50 VALUES FOR 6 ALIPHATIC NITRILES WERE DETERMINED IN MICE AND COMPARED WITH ACETONE CYANOHYDRIN AND SODIUM CYANIDE. SINGLE PROPHYLACTIC DOSES OF THIOSULFATE OR NITRILE PROTECTED MICE AGAINST DEATH BY ACETONE CYANOHYDRIN. ACETONE CYANOHYDRIN PRODUCED DEATH WITHIN 5 MIN, INHIBITED ACTIVITY OF PURIFIED PREPN OF CYTOCHROME C OXIDASE IN VITRO. ELEVATED CONCN OF CYANIDE WERE FOUND IN THE LIVERS AND BRAINS OF MICE GIVEN LETHAL DOSES OF ACETONE CYANOHYDRIN.
A retrospective structure activity relationship evaluation was performed on acute and subchronic toxicity, teratogenicity, and biochemical mechanisms for the following aliphatic nitriles: ... acetone cyanohydrin. ... Cyanide release is believed to be a possible mechanism of toxicological action. Under experimental conditions, cyanide antagonists altered the acute toxicity of aliphatic nitriles. Electron transport is thought to be interrupted through inhibition of cytochrome-oxidase by cyanide, thus compromising oxidative metabolism and phosphorylation. Enzymatic studies indicated that metabolic conversion was required prior to activation, and that free cyanide was detected after aliphatic nitrile overexposure in animals.

Vapor Pressure

0.8 mmHg at 68 °F (EPA, 1998)
1.1 [mmHg]
Vapor pressure = 0.8 mm Hg at 20 °C
1.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.0
0.8 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

75-86-5

Absorption Distribution and Excretion

2-Methyllactonitrile is eadily absorbed by all routes ... .

Metabolism Metabolites

The injection of acetone cyanohydrin in mice ... produced similar concentrations of cyanide in brain and liver /as that of sodium cyanide/; liver consistently contained higher concentrations of cyanide than those found in brain. ... Acetone cyanohydrin was promptly and completely dissociated into its molar equivalent in free cyanide, even under highly purified in vitro conditions. ... The cyanide rising from acetone cyanohydrin is metabolized by hepatic rhodanese which mediates the conversion of cyanide to the far less toxic thiocyanate that ultimately appears in the urine.
2-Methyllactonitrile ... may be largely metabolized to yield free cyanide.
Metabolically active in vitro rodent liver homogenates treated with aliphatic nitriles and biological tissues from rats following in vivo exposure to acetone cyanohydrin was found to contain detectable amounts of free cyanide and/or thiocyanate. While only transient (often non-dose related) amounts of thiocyanate were detected.
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Acetone_cyanohydrin

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

Acetone cyanohydrin is manufactured by the base-catalyzed condensation of acetone with hydrogen cyanide ... The reaction is reversible but formation of the cyanohydrin is quite favorable; the equilibrium constant is 28 L/mol at 20-25 °C. The reaction usually is carried out in the liquid phase. Representative catalysts used industrially are sodium hydroxide, potassium hydroxide, potassium carbonate, and anion-exchange resins.
Prepd by adding acetone to sodium or potassium cyanide in water and treating with H2SO4 at below 20 °C.

General Manufacturing Information

Wholesale and Retail Trade
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Propanenitrile, 2-hydroxy-2-methyl-: ACTIVE
Acetone cyanohydrin is the most important commercial cyanohydrin.
Certain esters of acetone cyanohydrin... have strong fungicidal, herbicidal, and insecticidal properties. Nitrileurethanes made from acetone cyanohydrin and substituted phenylisocyanates are intermediates for 4-iminooxazolidin-2-ones, which are plant growth inhibitors.

Analytic Laboratory Methods

Method: NIOSH 2506, Issue 2; Procedure: gas chromatography using nitrogen phosphorus detector; Analyte: acetone cyanohydrin; Matrix: air; Detection Limit: 0.1 ug/sample.

Storage Conditions

Separate from acids, alkalies, oxidizing materials, and reducing agents. Store in a cool, dry, well-ventilated location.

Dates

Modify: 2023-08-15

Effects of acetone cyanohydrin, a derivative of cassava, on motor activity and kidney and liver function in Wistar rats

E Rivadeneyra-Domínguez, C J Rosas-Jarquín, A Vázquez-Luna, R Díaz-Sobac, J F Rodríguez-Landa
PMID: 28318734   DOI: 10.1016/j.nrl.2017.01.004

Abstract

Acetone cyanohydrin (ACH) is a toxic substance present in cassava roots (Manihot esculenta Crantz) which results from enzymatic hydrolysis of linamarin. Long-term consumption is associated with 2 neurological disorders: konzo and tropical ataxic neuropathy. Previous studies have evaluated behavioural alterations linked to ACH consumption, but the toxic effects of this substance on physiological processes remain unknown.
32 male Wistar rats were assigned to 4 experimental groups (n=8 per group): a vehicle group (0.3mL saline solution, IP) and 3 ACH groups (PubChem CID: 6406) dosed at 10, 15, and 20mM/24h for 28 days. We evaluated spontaneous motor activity with the open field test and motor coordination with the rotarod and forced swimming tests at 0, 7, 14, 21, and 28 days of treatment. At the end of the assessment period (day 28), blood samples were collected by transcardiac puncture to evaluate kidney and liver function.
ACH caused alterations in locomotor activity and promoted both lateral swimming and spinning in the forced swimming test at 21 and 28 days of treatment. Furthermore, it led to an increase in the levels of the parameters of kidney and liver function in a concentration-dependent manner, except for glucose and total bilirubin.
Our results suggest that long-term consumption of this toxic compound present in cassava roots may be potentially dangerous for vulnerable subjects.


Contribution of hippocampal area CA1 to acetone cyanohydrin-induced loss of motor coordination in rats

E Rivadeneyra-Domínguez, A Vázquez-Luna, R Díaz-Sobac, E E Briones-Céspedes, J F Rodríguez-Landa
PMID: 26774413   DOI: 10.1016/j.nrl.2015.11.010

Abstract

Some vegetable foodstuffs contain toxic compounds that, when consumed, favour the development of certain diseases. Cassava (Manihot esculenta Crantz) is an important food source, but it contains cyanogenic glucosides (linamarin and lotaustralin) that have been associated with the development of tropical ataxic neuropathy and konzo. In rats, intraperitoneal administration of acetone cyanohydrin (a metabolite of linamarin) produces neurological disorders and neuronal damage in the hippocampus. However, it is unknown whether hippocampal area CA1 plays a role in neurological disorders associated with acetone cyanohydrin.
A total of 32 male Wistar rats 3 months old were assigned to 4 groups (n=8 per group) as follows: vehicle (1μl physiological saline), and 3 groups with acetone cyanohydrin (1μl of 10, 15, and 20mM solution, respectively). The substances were microinjected intrahippocampally every 24hours for 7 consecutive days, and their effects on locomotor activity, rota-rod and swim tests were assessed daily. On the fifth day post-treatment, rats underwent further assessment with behavioural tests to identify or rule out permanent damage induced by acetone cyanohydrin.
Microinjection of acetone cyanohydrin 20mM resulted in hyperactivity, motor impairment, and reduced exploration from the third day of treatment. All concentrations of acetone cyanohydrin produced rotational behaviour in the swim test from the first day of microinjection.
The hippocampal area CA1 is involved in motor alterations induced by microinjection of acetone cyanohydrin, as has been reported for other cassava compounds.


A vinylic Rosenmund-von Braun reaction: practical synthesis of acrylonitriles

Alexandre Pradal, Gwilherm Evano
PMID: 25154349   DOI: 10.1039/c4cc05557h

Abstract

An efficient system based on acetone cyanohydrin and catalytic amounts of copper(I) iodide and 1,10-phenanthroline is reported for the cyanation of alkenyl iodides. A wide range of polysubstituted acrylonitriles could be obtained in fair to good yields and with complete retention of the geometry of the double bond. This extension of the Rosenmund-von Braun reaction also enabled a straightforward formal synthesis of the naturally occurring acrylonitrile alliarinoside.


An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors

Da-Wei Wang, Hong-Yan Lin, Bo He, Feng-Xu Wu, Tao Chen, Qiong Chen, Wen-Chao Yang, Guang-Fu Yang
PMID: 27933872   DOI: 10.1021/acs.jafc.6b04110

Abstract

4-Hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27, HPPD) is an important target for new bleaching herbicides discovery. As a continuous work to discover novel crop selective HPPD inhibitor, a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones were rationally designed and synthesized by an efficient one-pot procedure using N,N'-carbonyldiimidazole (CDI), triethylamine, and acetone cyanohydrin in CH
Cl
. A total of 58 triketone compounds were synthesized in good to excellent yields. Some of the triketones displayed potent in vitro Arabidopsis thaliana HPPD (AtHPPD) inhibitory activity. 2-(2-((1-Bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one, II-13, displayed high, broad-spectrum, and postemergent herbicidal activity at the dosage of 37.5-150 g ai/ha, nearly as potent as mesotrione against some weeds. Furthermore, II-13 showed good crop safety against maize and canola at the rate of 150 g ai/ha, indicating that II-13 might have potential as a herbicide for weed control in maize and canola fields. II-13 is the first HPPD inhibitor showing good crop safety toward canola.


Histopathological evaluation of tumor necrosis and volume after cyanogenic chemotherapy

Rondon Tosta Ramalho, Ricardo Dutra Aydos, Iandara Schettert, Pedro Carvalho Cassino
PMID: 25229513   DOI: 10.1590/s0102-8650201400140008

Abstract

To determine the percentage of tumoral necrosis and volume after cyanogenic chemotherapy.
Histopathological findings of 20 Swiss mice inoculated subcutaneously in the left abdominal wall with 0.05 ml of cell suspension containing 2.5 x 10(5) viable cells of the Ehrlich tumor were evaluated. The tumor response to cyanogenic chemotherapy was determined using a system that comprises two inhibition factors of tumor growth by calculating the percentage of necrosis in the tumor tissue and calculation of tumor volume in treated animals relative to that in control animals. The importance of this system has been validated by the correlation between tumor inhibition in the groups treated with the respective percentages of necrosis.
While the control group presented an average of 13.48 ± 14.71% necrosis and average tumor volume of 16.18 ± 10.94, the treated group had an average of 42.02 ± 11.58 and 6.8 ± 3.57, respectively. The tumor inhibition was significantly associated with treatment (p=0.0189). The analysis of necrosis percentage showed a significant prognostic importance (p=0.0001).
It is concluded that the effect of cyanogenic chemotherapy showed strong inhibitory action of tumor growth, as well as an increase in its area of necrosis.


Sulfane sulfur deficiency in malignant cells, increasing the inhibiting action of acetone cyanohydrin in tumor growth

Rondon Tosta Ramalho, Ricardo Dutra Aydos, Iandara Schettert, Peterson Vieira de Assis, Pedro Carvalho Cassino
PMID: 24114302   DOI: 10.1590/s0102-86502013001000007

Abstract

To demonstrate the irreversible poisoning action of the acetone cyanohydrin (AC) in malignant cells.
Thirty male Swiss mice were inoculated with 1 x 10³ Ehrlich tumor (ET) cells. The mice were divided into three groups (n=10): CG (saline); ACG1 (1.864 mg/Kg of AC) and ACG2 (2.796 mg/Kg of AC), treated every 48 hours from day 3 until day 13. On day 15 the mice were euthanized and the number of viable cells in ascites was determined. In the meantime, ET cells were incubated with AC (0.5, 1.0, 2.0 μg/mL). Cell viability and percentage of growth inhibition (PGI) were checked after one, two, three, four, 18 and 24 hours.
There was reduction in volume and number of viable cells in ACG1 and ACG2 compared to CG. In ACG1 one of the animals did not present ascites. In ACG2 two mice did not present ascites and in CG none of the mice present ascites. The action of AC was dose and time dependent and there was no significant difference among the three doses.
The acetone cyanohydrin promoted reduction of the tumor and also prevented tumor development in 20% of the treated animals.


Chemoselective palladium-catalyzed cyanation of alkenyl halides

Kimberley J Powell, Li-Chen Han, Pallavi Sharma, John E Moses
PMID: 24673520   DOI: 10.1021/ol500618w

Abstract

A palladium-catalyzed cyanation of alkenyl halides using acetone cyanohydrin is described. A number of structurally diverse alkenylic nitrile containing compounds was prepared in one step under optimized conditions. The reaction proved to be efficient, chemoselective, easy to perform, and tolerant of a number of functional groups.


Magnesium-tartramide complex mediated asymmetric Strecker-type reaction of nitrones using cyanohydrin

Takahiro Sakai, Takahiro Soeta, Kohei Endo, Shuhei Fujinami, Yutaka Ukaji
PMID: 23646983   DOI: 10.1021/ol400898p

Abstract

An asymmetric Strecker-type reaction of nitrones using acetone cyanohydrin as a source of HCN has been realized. A magnesium-tartramide complex, generated from (R,R)-2,3-dihydroxy-1,4-di(pyrrolidin-1-yl)-butane-1,4-dione and MeMgBr, promoted transcyanation from the bromomagnesium salt of the cyanohydrin, in the presence of a catalytic amount of DBU, to afford the corresponding optically active (S)-α-amino nitrile derivatives. The reaction was applicable to various nitrones giving high-to-excellent enantioselectivities.


Catalytic mechanism of hydroxynitrile lyase from Hevea brasiliensis: a theoretical investigation

Feng-Chao Cui, Xiao-Liang Pan, Jing-Yao Liu
PMID: 20593768   DOI: 10.1021/jp100373e

Abstract

Density functional theory (DFT) calculations using the hybrid functional B3LYP have been performed to investigate the catalytic mechanism of hydroxynitrile lyase from Hevea brasiliensis (Hb-HNL). This enzyme catalyzes the cleavage of acetone cyanohydrin to hydrocyanic acid plus acetone. Two models (A and B) of the active site consisting of 105 and 155 atoms, respectively, were constructed on the basis of the crystal structure. Good consistency between the two models provides a verification of the proposed mechanism. Our calculations show that the catalytic reaction proceeds via three elementary steps: (1) deprotonation of the OH-Ser80 by His235 and concomitant abstraction of a proton from the substrate hydroxyl by Ser80; (2) the C-C bond cleavage of the acetone cyanohydrin; and (3) protonation of the cleaved cyanide by His235. The cleavage of the C-C bond is the rate-limiting step with the overall free energy barrier of 13.5 kcal/mol for relatively smaller model A (14.9 kcal/mol for a larger model B) in the protein environment, which is in good agreement with experimental rate. The present results give support to the previously proposed general acid/base catalytic mechanism, in which the catalytic triad acts as a general acid/base. Moreover, the calculated results for model C, with the positive charge of Lys236 removed from model A, show that Lys236 with the positive charge plays a vital role in lowering the reaction barrier of the rate-determining and helps in stabilizing the negatively charged CN(-) by forming a hydrogen bond with the substrate, consistent with the experimental analysis.


Overexpression of hydroxynitrile lyase in cassava roots elevates protein and free amino acids while reducing residual cyanogen levels

Narayanan N Narayanan, Uzoma Ihemere, Claire Ellery, Richard T Sayre
PMID: 21799761   DOI: 10.1371/journal.pone.0021996

Abstract

Cassava is the major source of calories for more than 250 million Sub-Saharan Africans, however, it has the lowest protein-to-energy ratio of any major staple food crop in the world. A cassava-based diet provides less than 30% of the minimum daily requirement for protein. Moreover, both leaves and roots contain potentially toxic levels of cyanogenic glucosides. The major cyanogen in cassava is linamarin which is stored in the vacuole. Upon tissue disruption linamarin is deglycosylated by the apolplastic enzyme, linamarase, producing acetone cyanohydrin. Acetone cyanohydrin can spontaneously decompose at pHs >5.0 or temperatures >35°C, or is enzymatically broken down by hydroxynitrile lyase (HNL) to produce acetone and free cyanide which is then volatilized. Unlike leaves, cassava roots have little HNL activity. The lack of HNL activity in roots is associated with the accumulation of potentially toxic levels of acetone cyanohydrin in poorly processed roots. We hypothesized that the over-expression of HNL in cassava roots under the control of a root-specific, patatin promoter would not only accelerate cyanogenesis during food processing, resulting in a safer food product, but lead to increased root protein levels since HNL is sequestered in the cell wall. Transgenic lines expressing a patatin-driven HNL gene construct exhibited a 2-20 fold increase in relative HNL mRNA levels in roots when compared with wild type resulting in a threefold increase in total root protein in 7 month old plants. After food processing, HNL overexpressing lines had substantially reduced acetone cyanohydrin and cyanide levels in roots relative to wild-type roots. Furthermore, steady state linamarin levels in intact tissues were reduced by 80% in transgenic cassava roots. These results suggest that enhanced linamarin metabolism contributed to the elevated root protein levels.


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